molecular formula C6H11ClN4O B2944594 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1185469-35-5

4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2944594
CAS No.: 1185469-35-5
M. Wt: 190.63
InChI Key: ZCIAEJYACXJCRN-UHFFFAOYSA-N
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Description

4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a heterocyclic compound with the molecular formula C6H10N4O·HCl It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The reaction conditions can vary, but often involve heating the reactants in a solvent such as ethanol or water .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary, but often include interactions with proteins involved in signal transduction or metabolic pathways .

Comparison with Similar Compounds

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
  • 1-(4-Azepanyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1H-pyrazole-3-carboxamide hydrochloride
  • 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride

Comparison: 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity to certain biological targets or stability under various conditions .

Properties

IUPAC Name

4-amino-N,1-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c1-8-6(11)5-4(7)3-10(2)9-5;/h3H,7H2,1-2H3,(H,8,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIAEJYACXJCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185469-35-5
Record name 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
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